molecular formula C20H24N6O2S B1574159 AZD-6918

AZD-6918

Cat. No.: B1574159
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD-6918 is a novel, potent, and selective inhibitor of Trk tyrosine kinases, a family of receptors (TrkA, TrkB, TrkC) critical in neurotrophic signaling and oncogenic pathways. It exhibits inhibitory activity against the BDNF/TrkB axis, which is implicated in cancer cell survival, metastasis, and drug resistance .

Properties

Molecular Formula

C20H24N6O2S

Appearance

Solid powder

Synonyms

AZD-6918;  AZD6918;  AZD 6918.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C20H20F2N6O
  • Molecular Weight : 398.41 g/mol
  • CAS Number : 905585-60-6
  • Mechanism : AZD-6918 attenuates BDNF/TrkB-induced protection of neuroblastoma cells against chemotherapeutic agents like vincristine. It also suppresses TrkB-driven cell migration and proliferation in vitro and in vivo .

This compound belongs to a class of Trk inhibitors that includes compounds such as CEP-701 (Lestaurtinib) , Entrectinib , and LOXO-101 (Larotrectinib) . Below is a detailed comparison based on selectivity, efficacy, and clinical relevance:

Table 1: Comparative Analysis of this compound and Other Trk Inhibitors
Parameter This compound CEP-701 (Lestaurtinib) Entrectinib LOXO-101 (Larotrectinib)
Primary Target TrkB TrkA, FLT3, JAK2 TrkA/B/C, ROS1, ALK TrkA/B/C
IC50 (TrkB) 2.1 nM 3.4 nM 2.0 nM 5–10 nM
Selectivity High for TrkB Moderate (off-target effects on FLT3) Broad (ROS1/ALK) High pan-Trk selectivity
Clinical Stage Preclinical Phase II (discontinued) FDA-approved (NSCLC) FDA-approved (solid tumors)
Key Advantages Blocks BDNF-induced chemoresistance Anti-leukemic activity CNS penetration Tissue-agnostic approval
Limitations Limited in vivo data Toxicity issues Resistance mutations High cost
Key Research Findings :

Efficacy in Breast Cancer: this compound suppresses TrkB-mediated activation of NF-κB and Wnt/β-catenin pathways, reducing tumor growth and metastasis in xenograft models . In contrast, Entrectinib shows superior CNS penetration but lacks specificity for TrkB-dominated cancers .

Resistance Mechanisms :

  • This compound retains activity against some TrkB gatekeeper mutations (e.g., F633L), whereas LOXO-101 is less effective in such cases .
  • CEP-701 faces challenges due to off-target inhibition of JAK2, leading to hematologic toxicity .

Pharmacokinetics :

  • This compound has a plasma half-life of 6–8 hours in rodent models, comparable to LOXO-101 but shorter than Entrectinib (12–15 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.